

The Multifaceted Biological Activities of N-Isopropylpiperazine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 1-(Propan-2-yl)piperazine hydrate

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Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications. Its unique physicochemical properties, including its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile, make it an attractive building block for the design of novel bioactive molecules. Among the vast chemical space of piperazine derivatives, N-substituted analogs, particularly those bearing an isopropyl group, have garnered significant interest. The N-isopropyl moiety can influence the steric and electronic properties of the parent molecule, thereby modulating its binding affinity, selectivity, and overall biological activity.

This in-depth technical guide explores the diverse biological activities of N-isopropylpiperazine derivatives and their broader piperazine-containing counterparts. It provides a comprehensive overview of their anticancer, central nervous system (CNS), and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity

Piperazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of representative piperazine derivatives. While specific data for a broad range of N-isopropylpiperazine derivatives is not extensively available in publicly accessible literature, the data presented for other piperazine analogs provide valuable insights into the potential of this chemical class.

Table 1: In Vitro Growth Inhibitory (GI₅₀) Activity of Vindoline-Piperazine Conjugates against Human Cancer Cell Lines

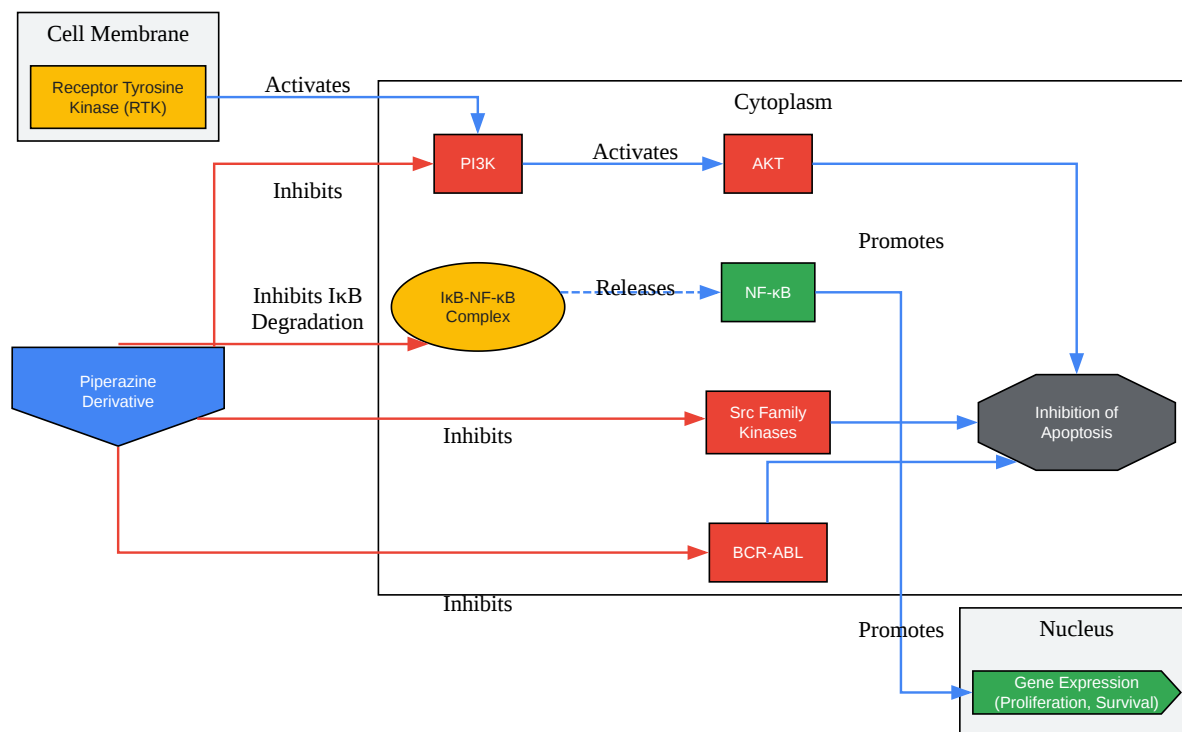
Compound	Cancer Cell Line	GI ₅₀ (μM)
Vindoline-Piperazine Conjugate 1	Breast Cancer (MDA-MB-468)	1.00[1][2][3]
Vindoline-Piperazine Conjugate 2	Non-Small Cell Lung Cancer (HOP-92)	1.35[1][2][3]
Vindoline-Piperazine Conjugate 3	Ovarian Cancer (OVCAR-3)	Sub-micromolar
Vindoline-Piperazine Conjugate 4	Leukemia (HL-60(TB))	Sub-micromolar
Vindoline-Piperazine Conjugate 5	Colon Cancer (COLO 205)	Sub-micromolar

Table 2: In Vitro Cytotoxicity (IC₅₀) of Piperazine Derivatives against Human Cancer Cell Lines

Compound	Cancer Cell Line	IC ₅₀ (μM)
Piperazine Derivative C505	Leukemia (K562)	0.06 - 0.16[4][5][6]
Piperazine-Containing Compound (PCC)	Liver Cancer (SNU-475)	6.98 ± 0.11[7]
Piperazine-Containing Compound (PCC)	Liver Cancer (SNU-423)	7.76 ± 0.45[7]
Vindoline-Piperazine Conjugate 20	Non-tumor (CHO)	2.54[1][2][3]
Vindoline-Piperazine Conjugate 23	Non-tumor (CHO)	10.8[1][2][3]
Vindoline-Piperazine Conjugate 25	Non-tumor (CHO)	6.64[1][2][3]

Signaling Pathways in Anticancer Activity

Several key signaling pathways are modulated by anticancer piperazine derivatives, leading to the inhibition of cell proliferation and induction of apoptosis.

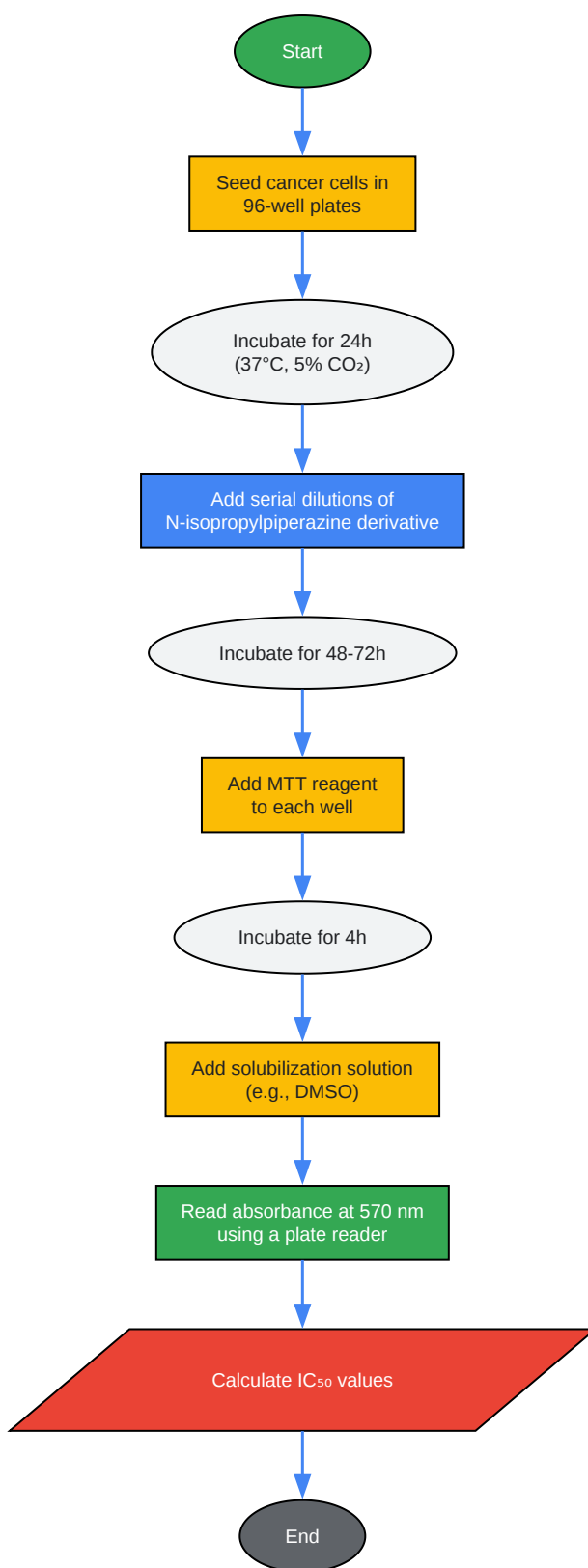


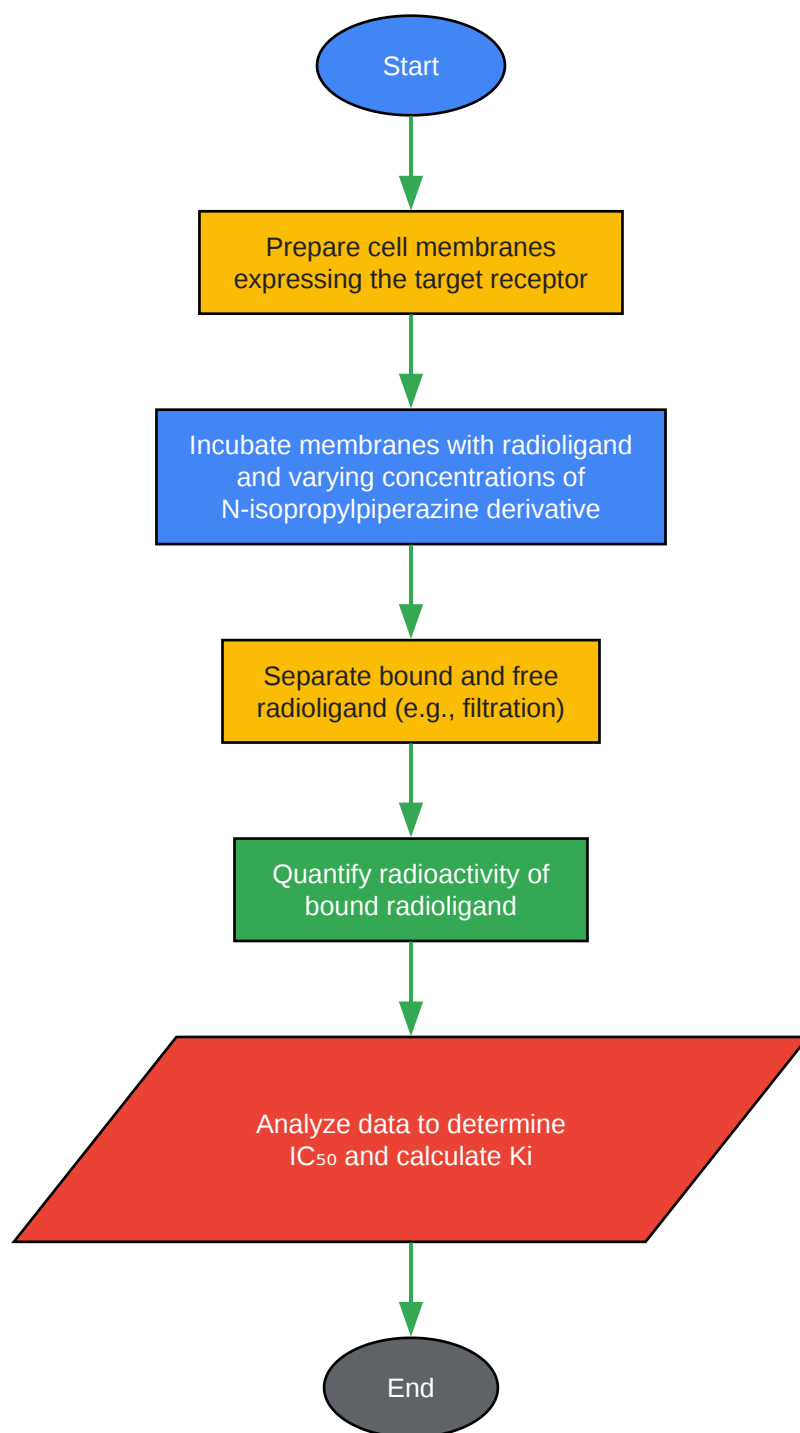
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Figure 1: Key signaling pathways targeted by anticancer piperazine derivatives.

Experimental Protocols: Anticancer Assays

This protocol is adapted from standard cell viability assay methodologies.





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